molecular formula C21H15NO2S B4193985 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone

2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone

Cat. No. B4193985
M. Wt: 345.4 g/mol
InChI Key: SJTMBKUKZQIWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that is involved in the metabolism of glutamine. BPTES has been studied extensively for its potential use in cancer therapy, as cancer cells are known to have a high demand for glutamine.

Mechanism of Action

2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone binds to the active site of glutaminase, inhibiting its activity and reducing the production of glutamate. This leads to a decrease in the availability of glutamine, which is essential for the growth and proliferation of cancer cells. This compound has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone in lab experiments is its high selectivity for glutaminase, which reduces the potential for off-target effects. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of this compound. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in vivo, to better understand its potential as a therapeutic agent.

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has been extensively studied for its potential use in cancer therapy. Cancer cells are known to have a high demand for glutamine, which they use for energy production and biosynthesis. Glutaminase is an enzyme that converts glutamine to glutamate, which can then be used by cancer cells for these purposes. This compound inhibits glutaminase, thereby reducing the availability of glutamate and inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c23-19(15-6-2-1-3-7-15)14-24-17-12-10-16(11-13-17)21-22-18-8-4-5-9-20(18)25-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTMBKUKZQIWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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